

Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydro-1-benzofuran-5-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic pathway for **2,3-Dihydro-1-benzofuran-5-sulfonamide**, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the sulfonation of 2,3-dihydrobenzofuran to form the key intermediate, 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by ammonolysis to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of **2,3-Dihydro-1-benzofuran-5-sulfonamide** is achieved through a two-step reaction sequence:

- Sulfonylation of 2,3-Dihydrobenzofuran:** 2,3-Dihydrobenzofuran is reacted with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride.
- Ammonolysis:** The resulting 2,3-dihydrobenzofuran-5-sulfonyl chloride is then treated with ammonia to produce the desired **2,3-Dihydro-1-benzofuran-5-sulfonamide**.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **2,3-Dihydro-1-benzofuran-5-sulfonamide** and its intermediate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Analytical Data
2,3-Dihydrobenzo-furan-5-sulfonyl chloride	C ₈ H ₇ ClO ₃ S	218.66	91.7	Not reported	FDMS (MeOH) m/e: 218 (M+). Analysis for C ₈ H ₇ ClO ₃ S: Theory: C, 43.94; H, 3.23. Found: C, 44.14; H, 3.24. [1]
2,3-Dihydro-1-benzofuran-5-sulfonamide	C ₈ H ₉ NO ₃ S	199.23	~81	164-166	FDMS (MeOH) m/e: 199 (M+). Analysis for C ₈ H ₉ NO ₃ S: Theory: C, 48.23; H, 4.55; N, 7.03. Found: C, 48.33; H, 4.47; N, 6.96. [1]

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl chloride[\[1\]](#)

Materials:

- 2,3-Dihydrobenzofuran (6.0 g, 50 mmoles)
- Sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles)
- Thionyl chloride (7.2 g, 60 mmoles)
- 1,2-Dichloroethane (40 ml)
- Water
- Magnesium sulfate

Procedure:

- To a 250 ml, 3-neck flask equipped with a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g) and 1,2-dichloroethane (20 ml).
- Stir the resulting slurry at room temperature.
- Add 2,3-dihydrobenzofuran (6.0 g) dropwise to the slurry at room temperature.
- Slowly heat the slurry to 85°C and monitor the reaction progress using thin-layer chromatography. The reaction is typically complete after one hour.
- Allow the reaction slurry to cool to room temperature.
- Add thionyl chloride (7.2 g) dropwise to the cooled slurry.
- Slowly heat the reaction mixture to 75°C over the course of one hour.
- After cooling to room temperature, add water (100 ml) to the slurry.
- Separate the aqueous layer and extract it with 1,2-dichloroethane (3 x 25 ml).
- Combine the organic layers, wash with water (25 ml), and dry over magnesium sulfate.
- Filter the magnesium sulfate and wash with 1,2-dichloroethane.

- Remove the 1,2-dichloroethane under vacuum to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride. The reported yield for this step is 91.7%.

Step 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide[1]

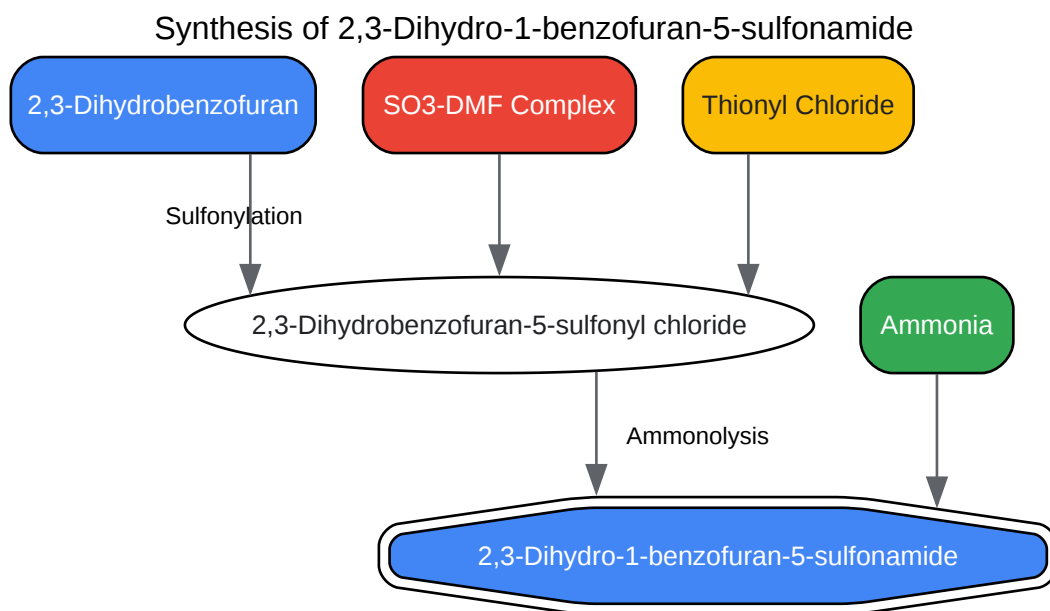
Materials:

- 2,3-Dihydrobenzofuran-5-sulfonyl chloride (from Step 1) in 1,2-dichloroethane solution
- Gaseous ammonia (14.7 g)
- 1,2-Dichloroethane (20 ml)
- Dry ice/acetone bath

Procedure:

- Prepare a solution of gaseous ammonia (14.7 g) in 1,2-dichloroethane (20 ml) cooled in a dry ice/acetone bath.
- To this cold ammonia solution, add the 1,2-dichloroethane solution containing the 2,3-dihydrobenzofuran-5-sulfonyl chloride obtained from Step 1.
- Allow the reaction mixture to stir overnight, gradually warming to room temperature.
- Upon completion, the **2,3-Dihydro-1-benzofuran-5-sulfonamide** can be isolated and purified using standard techniques such as filtration and recrystallization.

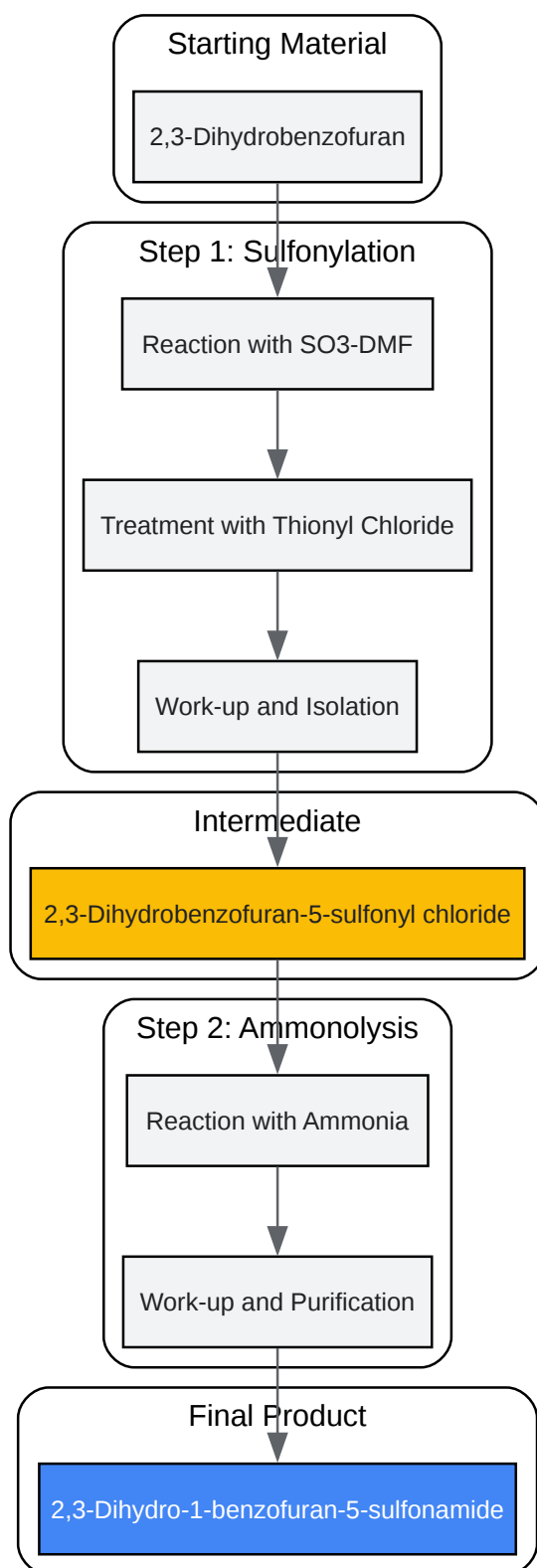
Synthesis Workflow



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Caption: Overall synthesis pathway for **2,3-Dihydro-1-benzofuran-5-sulfonamide**.

Logical Relationship of Synthesis Steps



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Caption: Logical workflow of the synthesis process.

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References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]
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